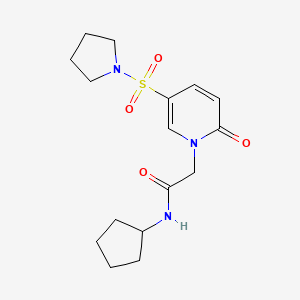

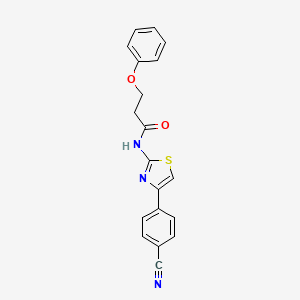

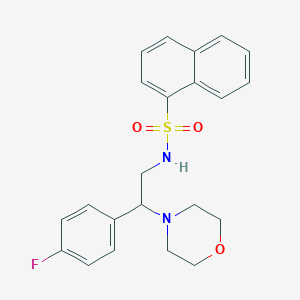

N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques. For instance, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and characterized using various spectroscopic methods, including LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Additionally, the synthesis of pyrrolidin-2-ones from N-methyl-N-(1-substituted or 1,2-disubstituted vinyl)-2,2-bis(phenylsulfanyl)acetamides through a 5-endo-trig radical cyclisation process has been described, which could be relevant to the cyclisation steps needed for the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide can be elucidated using spectroscopic techniques. The characterization of the synthesized compounds in the first paper was achieved through LCMS, IR, 1H and 13C spectroscopies . These techniques could be applied to determine the structure of the compound , ensuring the correct functional groups are present and in the proper configuration.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclisation and substitution reactions. The 5-endo-trig radical cyclisation is a key step in forming pyrrolidin-2-ones, which are structurally related to the pyrrolidinyl group in the target compound . Understanding the reactivity and stability of the intermediates, such as α-acylamino radicals, is crucial for optimizing the synthesis route for N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide are not directly reported, the properties of structurally related compounds can provide some insights. For example, the cytotoxicity of the synthesized acetamide derivatives on various human leukemic cell lines was evaluated, and specific compounds showed high cytotoxicity, indicating potential anticancer properties . These properties, such as solubility, stability, and biological activity, are essential for understanding the compound's potential applications.

科学的研究の応用

Synthesis Techniques

A study by Galeazzi, Mobbili, and Orena (1996) discusses a method for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides, which is a relevant technique for creating compounds similar to N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. This approach is significant for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, like (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).

Corrosion Inhibition

Yıldırım and Cetin (2008) investigated 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesizing compounds through amidation and 1,3-dipolar cycloaddition reactions, for their corrosion prevention efficiencies. This research highlights the application of acetamide derivatives in corrosion inhibition, providing insights into the potential industrial applications of compounds like N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Heterocyclic Assemblies Formation

Obydennov et al. (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides as 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies, including 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This study contributes to the understanding of how acetamide derivatives can be involved in the synthesis of complex heterocyclic structures, relevant to the pharmaceutical and chemical industries (Obydennov et al., 2017).

Antitumor Activity

Albratty, El-Sharkawy, and Alam (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide. The resulting compounds were tested for their antitumor activity, with some showing promising inhibitory effects on different cell lines. This research underlines the potential therapeutic applications of N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide derivatives in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).

Safety And Hazards

特性

IUPAC Name |

N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c20-15(17-13-5-1-2-6-13)12-18-11-14(7-8-16(18)21)24(22,23)19-9-3-4-10-19/h7-8,11,13H,1-6,9-10,12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXHDOCTEGKERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

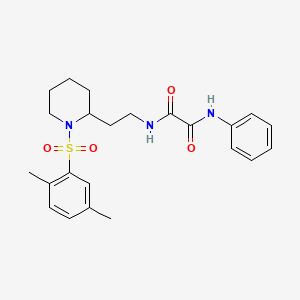

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

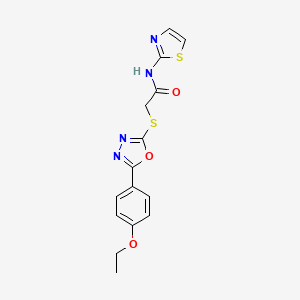

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)

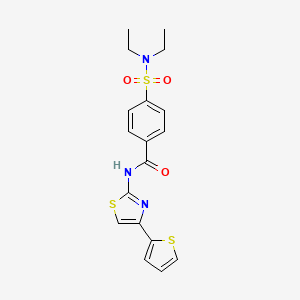

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)